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Introduction to Methyl Salicylate in Betula Species

Methyl salicylate (MeSA) represents a naturally occurring compound constitutively produced by various
birch species (genus Betula) that holds significant pharmacoloegical importance in human medicine. This
volatile organic compound serves dual roles in both plant defense mechanisms and therapeutic applications,
particularly for treating muscle injuries and joint pain [1] [2]. While most land plants produce MeSA as a
signaling molecule in response to stress, certain birch species have developed the exceptional capacity to
constitutively synthesize high levels of MeSA in their leaves and bark, making them particularly valuable

for pharmaceutical extraction and research [3] [4].

The economic and ecological significance of MeSA production in birch species extends beyond
conventional timber applications, offering potential for integrated forest management strategies that
combine wood production with pharmaceutical extraction [5]. Birches dominate subalpine and boreal forests,
playing a crucial role in maintaining biodiversity across these ecosystems [1] [2]. The historical use of
birch extracts containing MeSA in traditional medicine, particularly among Indigenous communities of
North America, further underscores its therapeutic potential [2] [6]. Despite this natural abundance, most
commercially available MeSA is currently produced synthetically due to limitations in understanding the

biosynthetic pathways and regulatory mechanisms governing its production in plants [1].
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MeSA Production Capacity Across Betula Species

Classification of High and Low MeSA Producers

Research has revealed significant interspecific variation in MeSA production capacity among birch

species, allowing their classification into distinct groups based on production levels:

e High MeSA Producers: Species including B. lenta, B. alleghaniensis, B. medwediewii, and B. grossa
(all belonging to subgenus Aspera, section Lentae) demonstrate consistently elevated MeSA
biosynthesis [1] [2] [6]. Chemical analyses of bark and leaf extracts from these species reveal MeSA

concentrations ranging from 49% to 99.8% of essential oil constituents [2] [6].

¢ Low MeSA Producers: Species including B. pendula, B. utilis, B. alnoides, and B. nana (subgenus
Betula) exhibit significantly reduced constitutive MeSA production [1] [2] [6]. These species

primarily produce MeSA as a signaling molecule in response to stress rather than constitutively [3].

Phylogenetic evidence suggests that the ancestral trait within the genus Betula was the capacity for high
MeSA production, with this ability having been lost multiple times independently throughout the
evolutionary history of the genus [3] [4]. The high MeSA-producing species B. lenta, B. grossa, and B.
alleghaniensis form the basal clade in phylogenetic analyses, indicating their ancestral status, with diploid

B. lenta identified as one of the key ancestors of the genus [3] [4].

Genetic Markers for MeSA Production Capacity

Table: Genetic Markers and Species Classification for MeSA Production in Betula

. Ploidy Geographical Key Genetic
Category Species Subgenus .
Level Distribution Features
High MeSA B. lenta Aspera 2n North America Ancestral species,
Producers forms basal clade
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Category Species

B.
alleghaniensis

B.
medwediewii

B. grossa

Low MeSA
Producers

B. pendula

B. utilis

B. alnoides

B. nana

Researchers have successfully developed six prominent single nucleotide substitution markers that
reliably differentiate between high and low MeSA-producing birch species [1] [2] [6]. These markers were
validated using 38 additional birch individuals originating from different botanical gardens, confirming
their utility for species identification and breeding programs [5] [1]. The development of these markers

addresses long-standing taxonomic challenges within the genus Betula, which has experienced extensive

Subgenus

Aspera

Aspera

Aspera

Betula

Betula

Acuminata

Betula

Ploidy
Level

6n

2n

12n

2n

4n

2n

Geographical
Distribution
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Arctic region

hybridization and periodic introgression events among species [3].

Key Genetic
Features

High SAMT
expression in bark

High MeSA
production capacity

High MeSA
production capacity

Reference genome
available

Low SAMT
expression

Questionable high
MeSA ability

Low MeSA
production

Molecular Mechanisms of MeSA Biosynthesis

Key Enzymes and Biosynthetic Pathways
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The constitutive biosynthesis of methyl salicylate in birch species primarily involves two key enzymes

with complementary functions:

« Salicylic Acid Methyltransferase (SAMT): This enzyme catalyzes the methylation of salicylic acid
to form MeSA, utilizing S-adenosyl-L-methionine (SAM) as a methyl donor [2] [6]. SAMT belongs
to the SABATH family of methyltransferases (specifically designated as BpSABATH in B. pendula)
and demonstrates specific substrate affinity for salicylic acid [5]. The enzyme accumulates at
potential sites of infection or production, with its systematic collection in tissue being essential for

successful MeSA biosynthesis [6].

e Salicylic Acid-Binding Protein 2 (SABP2): This protein exhibits strong esterase activity and
primarily catalyzes the conversion of MeSA back to SA, effectively regulating MeSA levels within
plant tissues [2] [6]. SABP2 belongs to the MES family of methylesterases (designated as BpMES in

B. pendula) and plays a crucial role in maintaining equilibrium between SA and MeSA pools [5].

The coordinated action of SAMT and SABP2 synchronizes MeSA levels in birches, creating a dynamic
system that can respond to both developmental signals and environmental stresses [2] [6]. Functional
analysis has revealed that overexpression of SABP2 or silencing of SAMT significantly reduces MeSA

accumulation, confirming their pivotal roles in regulating MeSA production [2].

Visualization of MeSA Biosynthesis Pathway

Biosynthetic Pathway

ethyl Donor SAMT Catalyzation )]SABP2 Esterase Activity

Formation

© 2026 Smolecule. All rights reserved. 4/11 Tech Support


https://www.smolecule.com/products/s535234?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7544025/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0240246
https://macau.uni-kiel.de/receive/macau_mods_00001110?lang=en
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0240246
https://pmc.ncbi.nlm.nih.gov/articles/PMC7544025/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0240246
https://macau.uni-kiel.de/receive/macau_mods_00001110?lang=en
https://pmc.ncbi.nlm.nih.gov/articles/PMC7544025/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0240246
https://pmc.ncbi.nlm.nih.gov/articles/PMC7544025/
https://www.smolecule.com/products/s535234?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Click to download full resolution via product page

MeSA biosynthesis pathway showing key enzymes SAMT and SABPZ2 regulating conversion between SA and
MeSA.

The biosynthesis of MeSA originates from the shikimate pathway, which produces the precursor salicylic
acid (SA) [7] [8]. Through comprehensive bioinformatics analysis, researchers have identified important
residues in SAMT and SABP2 that determine substrate specificity and functional efficiency [1]. Analysis
of cis-regulatory elements in the promoter regions of these genes in different birch species has revealed a
functional multiplicity, providing insights into the complex regulation of both genes and their expression

patterns across species with varying MeSA production capabilities [1] [2].

Experimental Protocols for Genetic Analysis

Plant Material Collection and Preparation

Standardized protocols for investigating MeSA biosynthesis in birch species require careful attention to

plant material selection and growth conditions:

e Material Sourcing: Seeds of eight Betula species (B. alleghaniensis, B. alnoides, B. lenta, B. grossa,
B. medwediewii, B. pendula, B. utilis, and B. nana) should be collected from authenticated sources,
typically botanical gardens with proper species documentation [2] [6]. Permissions from relevant
authorities are required for collection, and species identification should be confirmed through DNA

barcoding and phylogenetic analysis prior to experimentation [2].

¢ Germination and Growth Conditions: Seeds are germinated in standard soil with 10-30% humidity
at pH 6.5 under natural environmental conditions without fertilizer application [2]. Following
germination, plantlets are transferred to greenhouse conditions with natural daylight and cultivated
with appropriate fertilizer application to ensure healthy growth [2] [6]. Maintenance of consistent
growing conditions across specimens is critical for meaningful comparison of gene expression and

MeSA production.
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DNA Sequencing and Bioinformatics Analysis

Table: Summary of Gene Sequencing and Analysis Protocols

Analysis Step

Methodology

Key Parameters

Application in MeSA
Research

Gene
Identification

Multiple
Sequence
Alignment

Phylogenetic
Analysis

cis-Element
Analysis

Marker
Development

BLAST search
against B. pendula
genome

ClustalW, MEGA
software

Maximum likelihood,
Bayesian inference

PLACE, PlantCARE
databases

SNP identification,
validation

Query sequences: Clarkia
breweri SAMT (AF133053) and
Nicotiana tabacum SABP2
(AY485932)

Conserved domain
identification, residue
comparison

Bootstrap values, posterior
probabilities

Promoter regions (1.5 kb
upstream)

38 additional birch individuals

Identify putative SAMT
and SABP2 orthologs in
birch species

Reveal important
residues for substrate
specificity

Evolutionary
relationships of SAMT
and SABP2 across
species

Identify regulatory
elements controlling
gene expression

Develop diagnostic
markers for high/low

MeSA producers

Comprehensive sequence analysis begins with identifying candidate genes in the silver birch (B. pendula)
genome using previously characterized protein sequences from model species as queries [2] [6]. The SAMT
sequence from Clarkia breweri (accession AF133053) and SABP2 sequence from Nicotiana tabacum

(accession AY485932) serve as effective reference sequences for identifying orthologs in birch species [2]

[6].

Following identification, multiple sequence alignment of deduced amino acid sequences reveals

functionally important residues determining substrate specificity [1]. The integration of phylogenetic
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analysis of both SAMT and SABP2 genes with homologous sequences from other plant species provides
critical information about evolutionary relationships and functional conservation [1] [2]. These analyses
collectively enable researchers to identify sequence variations potentially associated with differential MeSA

production between high- and low-producing birch species [5].

Gene Expression Analysis Methodologies

Tissue-Specific Expression Profiling

The differential expression of genes involved in MeSA biosynthesis follows standardized protocols for

RNA extraction and analysis:

¢ RNA Extraction: Total RNA is isolated from bark and leaf tissues collected from high MeSA-
producing (B. lenta and B. alleghaniensis) and low MeSA-producing (B. pendula and B. alnoides)
species using established extraction methods [1] [2]. Tissue collection should occur at consistent

developmental stages and times of day to minimize variation unrelated to production capacity.

e Reverse Transcription and qPCR: Extracted RNA is reverse transcribed into cDNA, followed by
quantitative PCR (qPCR) with gene-specific primers for SAMT and SABP2 [1] [2]. Reference genes
(e.g., actin, ubiquitin) are essential for normalizing expression data across samples. The relative
expression levels are calculated using established methods such as the 2-AACt method, allowing

comparison between species and tissue types [1].

Expression analyses have revealed that SAMT shows significantly higher expression in the bark of high
MeSA-producing birches compared to low producers, while SABP2 expression demonstrates indifferent
levels between the two groups [1] [2]. This tissue-specific expression pattern correlates with the observation

that MeSA primarily accumulates in bark tissues of high-producing species [5].

Experimental Workflow for Expression Studies
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Plant Material Collection
(8 Betula species)

Click to download full resolution via product page
Experimental workflow for tissue-specific gene expression analysis of MeSA biosynthesis genes.

The experimental workflow for gene expression analysis begins with careful selection of plant material
representing both high and low MeSA-producing species [2] [6]. Following RNA extraction and cDNA
synthesis, qPCR analysis provides quantitative data on gene expression patterns [1] [2]. The resulting
expression data undergoes statistical analysis to identify significant differences between species groups and
tissue types, ultimately revealing differential expression patterns critical for understanding MeSA

biosynthesis regulation [1].
Applications and Future Research Directions

Pharmaceutical Applications and Breeding Strategies

The constitutive production of high MeSA levels in specific birch species presents significant opportunities

for pharmaceutical development and forest breeding programs:
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¢ Natural MeSA Production: Current synthetic production of MeSA for pharmaceutical use could be
supplemented or replaced with natural extraction from high-producing birch species [5] [1]. This
approach aligns with growing consumer preference for natural therapeutics and may reduce reliance

on petrochemical sources.

e Marker-Assisted Breeding: The six validated single nucleotide substitution markers enable
efficient selection of high MeSA-producing birch varieties [5] [1]. Breeding programs can incorporate
these markers to develop cultivated birch varieties optimized for MeSA production while maintaining

growth characteristics suitable for short-rotation coppices (SRC) [5].

o Integrated Cultivation Systems: The development of birch cultivation systems that combine timber
production with pharmaceutical extraction creates opportunities for enhanced economic returns
from forest farming [5]. Such integrated approaches could make natural MeSA production

economically viable while supporting sustainable forest management practices.

Genetic Engineering and Biotechnological Approaches

Advanced biotechnological applications offer promising avenues for enhancing MeSA production in birch

species:

¢ Genetic Modification: The identified candidate genes (BpSABATH and BpMES) provide targets for
genetic engineering approaches aimed at increasing MeSA production [5]. Heterologous expression of

birch SAMT genes in fast-growing systems could enable recombinant production of natural MeSA.

¢ Genome Editing: Technologies such as CRISPR-Cas9 could be employed for targeted mutagenesis
of SAMT and SABP2 genes to determine precise gene functions and modify enzymatic substrate
specificity [5]. Such approaches would enable fine-tuning of MeSA biosynthesis without introducing

foreign genetic material.

e Metabolic Engineering: Comprehensive understanding of the MeSA biosynthetic pathway could
facilitate engineering of complete pathway modules in suitable plant or microbial systems [1] [2].
This approach would potentially enable high-level production without the need for harvesting wild

birch populations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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